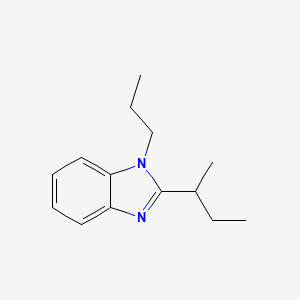
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. FMP is a small molecule that belongs to the class of piperidine compounds. It has been found to exhibit various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways in cells. This compound has been found to interact with various proteins and enzymes in the body, which may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the replication of certain viruses, such as the hepatitis C virus.
実験室実験の利点と制限
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound also has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, this compound may exhibit toxicity at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine. One potential direction is to further investigate its mechanism of action, which may provide insights into its pharmacological properties. Another direction is to explore the potential therapeutic effects of this compound on various diseases, such as cancer and neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis of this compound and improve its solubility in water, which may increase its potential applications in drug development.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential pharmacological properties. It has been found to exhibit various biological activities, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic effects on various diseases.
合成法
The synthesis of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine involves a series of chemical reactions that are carried out in a laboratory setting. The most common method for synthesizing this compound is through a multi-step process that involves the use of various reagents and solvents. The first step involves the preparation of 2-pyrimidinylamine, which is then reacted with 2-furylacetaldehyde to form the intermediate product. The final step involves the reduction of the intermediate product with sodium borohydride to yield this compound.
科学的研究の応用
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been extensively studied for its potential pharmacological properties. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to have potential therapeutic effects on various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-4-12(17-10-13-5-2-9-19-13)11-18(8-1)14-15-6-3-7-16-14/h2-3,5-7,9,12,17H,1,4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWGXPLTREWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)
![4-{6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6047495.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6047499.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6047504.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6047509.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)
![N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6047535.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)
![2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B6047552.png)
amino]-4-oxobutanoate](/img/structure/B6047560.png)